molecular formula C9H13N3O B1265991 3-(3-Aminophenyl)-1,1-dimethylurea CAS No. 39938-79-9

3-(3-Aminophenyl)-1,1-dimethylurea

Cat. No.: B1265991
CAS No.: 39938-79-9
M. Wt: 179.22 g/mol
InChI Key: MZCIMHCGCFGWJS-UHFFFAOYSA-N
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Description

3-(3-Aminophenyl)-1,1-dimethylurea is an organic compound with the molecular formula C9H13N3O It is a derivative of urea, where one of the hydrogen atoms is replaced by a 3-aminophenyl group

Mechanism of Action

Target of Action

The primary target of 3-(3-Aminophenyl)-1,1-dimethylurea is the Folate Receptor Alpha (FolRα) . This receptor is a cell-surface glycoprotein that is overexpressed in certain types of cancers, including ovarian and endometrial cancers . The compound binds to FolRα with high affinity .

Mode of Action

This compound interacts with its target by internalizing rapidly into target positive cells . It then releases a tubulin-targeting cytotoxin, 3-aminophenyl hemiasterlin . This cytotoxin has a reduced potential for drug efflux via P-glycoprotein 1 drug pump compared with other tubulin-targeting payloads .

Biochemical Pathways

The compound affects the biochemical pathways related to tubulin, a protein that is crucial for cell division . By targeting tubulin, the compound disrupts cell division, which can lead to cell death .

Pharmacokinetics

This compound is stable in circulation with no change in its drug–antibody ratio for up to 21 days . It has a half-life of 6.4 days in mice . These properties suggest that the compound has good bioavailability.

Result of Action

The result of the compound’s action is significant tumor growth inhibition in FolRα-expressing xenograft models and patient-derived xenograft models . This suggests that the compound could be effective in treating cancers that overexpress FolRα.

Action Environment

The action of this compound can be influenced by environmental factors. For example, the presence of other drugs could potentially affect its efficacy. In one study, combination treatment with carboplatin or Avastin further increased the efficacy of the compound in xenograft models . This suggests that the compound’s action, efficacy, and stability could be influenced by the presence of other drugs in the patient’s system.

Biochemical Analysis

Biochemical Properties

3-(3-Aminophenyl)-1,1-dimethylurea plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with folate receptor alpha, a cell-surface protein overexpressed in certain cancer cells . This interaction is crucial for the compound’s potential use in targeted cancer therapies. Additionally, this compound can inhibit specific enzymes involved in cellular metabolism, thereby affecting the overall biochemical pathways within the cell.

Cellular Effects

This compound has notable effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound can induce apoptosis by disrupting the normal signaling pathways . It also affects the expression of genes involved in cell cycle regulation and metabolic processes, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as folate receptor alpha, leading to the internalization of the compound into the cell . Once inside, it can inhibit enzymes involved in critical metabolic pathways, resulting in the disruption of cellular homeostasis. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound can lead to sustained changes in cellular function, including prolonged inhibition of metabolic enzymes and persistent alterations in gene expression.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and primarily affect targeted pathways . At higher doses, it can induce toxic effects, including organ damage and systemic toxicity. Threshold effects are observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing adverse reactions.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its biotransformation and elimination from the body . The compound can also affect metabolic flux by altering the levels of key metabolites, thereby influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as cancer cells expressing folate receptor alpha. The compound’s distribution is influenced by its chemical properties, including solubility and affinity for specific biomolecules.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus to interact with transcription factors or to the mitochondria to affect metabolic enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminophenyl)-1,1-dimethylurea typically involves the reaction of 3-nitroaniline with dimethylcarbamoyl chloride. The reaction proceeds through the following steps:

    Reduction of 3-nitroaniline: 3-nitroaniline is reduced to 3-aminophenylamine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Formation of this compound: The resulting 3-aminophenylamine is then reacted with dimethylcarbamoyl chloride in the presence of a base such as triethylamine to form this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminophenyl)-1,1-dimethylurea can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted urea derivatives.

Scientific Research Applications

3-(3-Aminophenyl)-1,1-dimethylurea has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)-1,1-dimethylurea: Similar structure but with the amino group in the para position.

    3-(3-Aminophenyl)-1,1-diethylurea: Similar structure but with ethyl groups instead of methyl groups.

    3-(3-Aminophenyl)-1,1-dimethylthiourea: Similar structure but with a sulfur atom replacing the oxygen atom.

Uniqueness

3-(3-Aminophenyl)-1,1-dimethylurea is unique due to its specific substitution pattern and the presence of the dimethylurea moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

3-(3-aminophenyl)-1,1-dimethylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O/c1-12(2)9(13)11-8-5-3-4-7(10)6-8/h3-6H,10H2,1-2H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZCIMHCGCFGWJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50192989
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39938-79-9
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039938799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Urea, 3-(3-aminophenyl)-1,1-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50192989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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